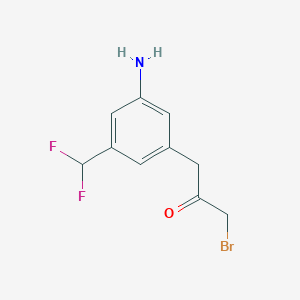
1-(3-Amino-5-(difluoromethyl)phenyl)-3-bromopropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Amino-5-(difluoromethyl)phenyl)-3-bromopropan-2-one is an organic compound with significant interest in various fields of scientific research. This compound is characterized by the presence of an amino group, a difluoromethyl group, and a bromopropanone moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-5-(difluoromethyl)phenyl)-3-bromopropan-2-one typically involves the reaction of 3-amino-5-(difluoromethyl)benzene with 3-bromopropan-2-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-5-(difluoromethyl)phenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromopropanone moiety to alcohols or alkanes.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(3-Amino-5-(difluoromethyl)phenyl)-3-bromopropan-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Amino-5-(difluoromethyl)phenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets and pathways. The amino group and bromopropanone moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The difluoromethyl group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
1-(3-Amino-5-(trifluoromethyl)phenyl)-3-bromopropan-2-one: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-(3-Amino-5-(methyl)phenyl)-3-bromopropan-2-one: Contains a methyl group instead of a difluoromethyl group.
Uniqueness: 1-(3-Amino-5-(difluoromethyl)phenyl)-3-bromopropan-2-one is unique due to the presence of the difluoromethyl group, which can influence its reactivity, stability, and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C10H10BrF2NO |
|---|---|
Molecular Weight |
278.09 g/mol |
IUPAC Name |
1-[3-amino-5-(difluoromethyl)phenyl]-3-bromopropan-2-one |
InChI |
InChI=1S/C10H10BrF2NO/c11-5-9(15)3-6-1-7(10(12)13)4-8(14)2-6/h1-2,4,10H,3,5,14H2 |
InChI Key |
YZBFZIJBSLEKFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)F)N)CC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


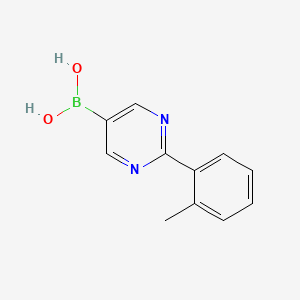
![1-Pyrrolidinecarboxylic acid,2-[[(4-carboxyphenyl)amino]carbonyl]-4-mercapto-, 1-(phenylmethyl)ester, (2S,4R)-](/img/structure/B14068993.png)

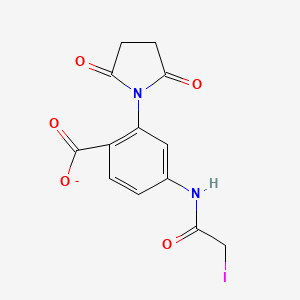
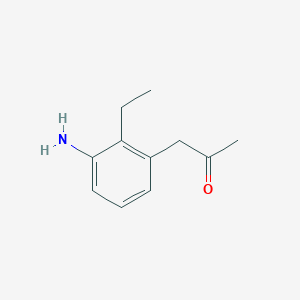
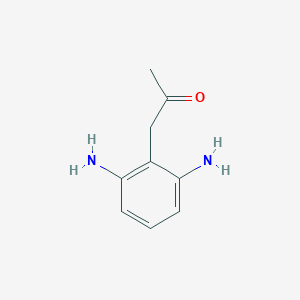
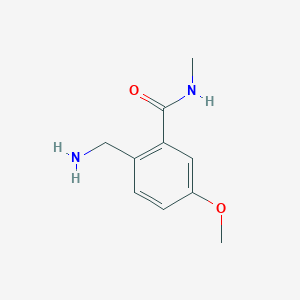
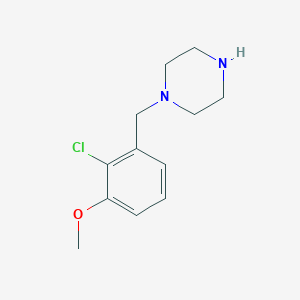

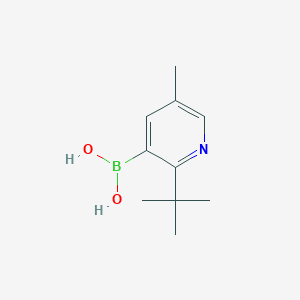
![1-(Tert-butylamino)-3-(2-{[4-(dimethylamino)phenyl]ethynyl}phenoxy)propan-2-ol](/img/structure/B14069050.png)
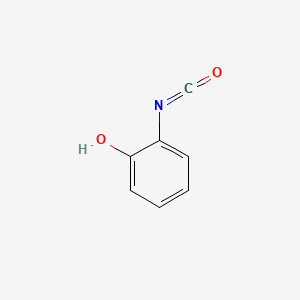
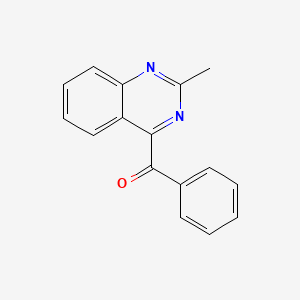
![3-{5-[4-(2-hydroxy-ethyl)-5-methyl-4H-[1,2,4]triazol-3-yl]-2-methyl-phenoxymethyl}-thieno[3,2-c]pyridine-7-carboxylic acid (2-hydroxy-ethyl)-amide](/img/structure/B14069071.png)
